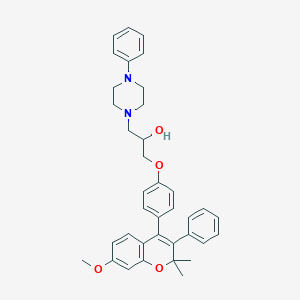
モエルンドルフリン
概要
説明
Moellendorffilin is a natural product found in Esenbeckia grandiflora . It has a molecular formula of C26H20O10 and a molecular weight of 492.4 g/mol .
Molecular Structure Analysis
The molecular structure of Moellendorffilin consists of multiple functional groups, including methoxy groups and carbonyl groups . The exact 3D conformer and crystal structures are not provided in the search results.
Physical And Chemical Properties Analysis
Moellendorffilin has a molecular weight of 492.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the search results.
作用機序
Target of Action
Moellendorffiline, also known as Moellendorffilin, primarily targets the enzyme α-glucosidase . This enzyme plays a crucial role in the digestive system, catalyzing the digestion of starch by hydrolyzing the α-1,4-glucoside linkages .
Mode of Action
Moellendorffiline exhibits significant inhibitory activity against α-glucosidase . By inhibiting this enzyme, the digestion of carbohydrates is significantly decreased, which can help regulate postprandial blood glucose levels in diabetes patients .
Biochemical Pathways
The primary biochemical pathway affected by Moellendorffiline is the carbohydrate digestion pathway . By inhibiting α-glucosidase, Moellendorffiline disrupts the normal digestion of carbohydrates, leading to a decrease in postprandial blood glucose levels .
Result of Action
The inhibition of α-glucosidase by Moellendorffiline leads to a decrease in the digestion of carbohydrates, resulting in the regulation of postprandial blood glucose levels . This makes Moellendorffiline a potential therapeutic agent for managing blood glucose levels in diabetes patients .
実験室実験の利点と制限
The advantages of using Moellendorffilin in laboratory experiments include its low cost, easy availability, and high purity. The major limitation of using Moellendorffilin in laboratory experiments is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
For research on Moellendorffilin include further investigation of its potential anti-inflammatory and anti-cancer properties. In addition, further research is needed to determine the mechanism of action and the biochemical and physiological effects of Moellendorffilin. Finally, further research is needed to explore the potential use of Moellendorffilin as an adjuvant therapy for neurological disorders, diabetes, and obesity.
科学的研究の応用
α-グルコシダーゼ阻害活性
モエルンドルフリンは、α-グルコシダーゼ阻害活性を示すことがわかっています . α-グルコシダーゼは、炭水化物を単純な糖に分解する酵素です。この酵素の阻害剤は、2型糖尿病の治療に用いられ、腸からの炭水化物の吸収を遅らせ、血糖値への影響を軽減します。
抗酸化作用
モエルンドルフリンは、抗酸化作用も示します . 抗酸化物質は、不安定な分子であるフリーラジカルによる細胞の損傷を予防または遅らせることができる物質です。フリーラジカルは、環境やその他のストレスに対する反応として、体内で生成されます。
抗増殖性
この化合物は、抗増殖性について研究されています . これは、細胞の増殖を阻害する可能性があり、特に制御不能な細胞増殖が重要な問題となるがん治療において有用です。
アポトーシス誘導性
抗増殖効果に加えて、モエルンドルフリンはアポトーシス誘導性を示します . アポトーシスは、多細胞生物で起こるプログラムされた細胞死のプロセスです。アポトーシスを促進することにより、モエルンドルフリンはがん細胞を排除し、病気の拡大を防ぐのに役立つ可能性があります。
チロシナーゼ活性への影響
研究によると、モエルンドルフリンはチロシナーゼの活性を影響を与える可能性があります . チロシナーゼは、皮膚、毛髪、目の色素を与えるメラニン色素の生成に関与する酵素です。この酵素の活性を変化させることで、モエルンドルフリンは、色素沈着に関連する疾患の治療に用いられる可能性があります。
アセチルコリンエステラーゼおよびブチリルコリンエステラーゼ活性への影響
モエルンドルフリンは、アセチルコリンエステラーゼおよびブチリルコリンエステラーゼの活性を影響させることがわかっています . これらの酵素は、神経系における特定の神経伝達物質の分解に関与しています。これらの酵素の活性を変化させることで、モエルンドルフリンは、神経疾患の治療に用いられる可能性があります。
抗がん剤および抗菌剤試験におけるアジュバントとしての役割
モエルンドルフリンとそのような化合物は、抗がん剤および抗菌剤試験においてアジュバントとして作用することが確認されています . アジュバントとは、抗原に対する体の免疫応答を高める物質です。これは、がんや細菌感染症の治療の有効性を高める可能性があります。
植物生理学における潜在的な応用
ヒトの健康とは直接関係しませんが、モエルンドルフリンが属する主要な内在性タンパク質(MIPs)というタンパク質ファミリーは、植物生理学の分野で大きな関心を集めています . これらは生物膜に細孔を形成し、水やグリセロールなど、幅広い小さな極性分子の受動輸送を促進します。これは、植物の成長と環境条件に対する反応を理解し、操作するための重要な意味を持つ可能性があります。
生化学分析
Biochemical Properties
Moellendorffiline has been shown to interact with various enzymes and proteins. It has been reported to exhibit α-glucosidase inhibitory activity . This suggests that Moellendorffiline may interact with the enzyme α-glucosidase, potentially inhibiting its function .
Cellular Effects
Moellendorffiline has been found to have various effects on cells. It has been reported to have antioxidant potential . This suggests that Moellendorffiline may play a role in cellular processes related to oxidative stress, potentially helping to protect cells from damage caused by reactive oxygen species .
Molecular Mechanism
Its α-glucosidase inhibitory activity suggests that it may bind to the enzyme α-glucosidase, inhibiting its function . This could lead to changes in the metabolism of certain carbohydrates within the cell .
Metabolic Pathways
Moellendorffiline is likely involved in various metabolic pathways. It has been suggested that oxidation and glucuronide conjugation might be the main metabolic pathways of methoxyfuranocoumarins, a group that includes Moellendorffiline .
特性
IUPAC Name |
4,5,24,25-tetramethoxy-7,12,17,22-tetraoxaheptacyclo[13.11.0.02,14.03,11.06,10.018,26.019,23]hexacosa-3(11),4,6(10),8,18(26),19(23),20,24-octaene-13,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20O10/c1-29-21-15-11-12-14(13(11)25(27)35-17(15)9-5-7-33-19(9)23(21)31-3)26(28)36-18-10-6-8-34-20(10)24(32-4)22(30-2)16(12)18/h5-8,11-14H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRROJPIKHKKOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=CO2)C3=C1C4C5C(C4C(=O)O3)C(=O)OC6=C5C(=C(C7=C6C=CO7)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20909329 | |
| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
492.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105099-87-4 | |
| Record name | Moellendorffiline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105099874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,12,13,14-Tetramethoxy-5a,5b,12b,12c-tetrahydrobisfuro[3',2':3,4]benzo[1,2-e:1,2-e']cyclobuta[1,2-c:4,3-c']dipyran-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20909329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the antibacterial activity of Moellendorffilin and against which bacteria is it effective?
A1: Research indicates that Moellendorffilin exhibits significant antibacterial activity against several bacterial species. Specifically, it has demonstrated efficacy against Staphylococcus aureus, Bacillus cereus, Pseudomonas aeruginosa, and Salmonella enteritidis [].
Q2: What is the source of Moellendorffilin, and how potent is it compared to other antibacterial compounds identified in the same study?
A2: Moellendorffilin was isolated from the n-hexane extract of Heracleum persicum roots []. Among the eight furanocoumarins identified in this plant, Moellendorffilin exhibited superior antibacterial activity. Its potency, measured by Minimum Inhibitory Concentration (MIC), was notably higher than other compounds against the tested bacteria, highlighting its potential as a potent antibacterial agent [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


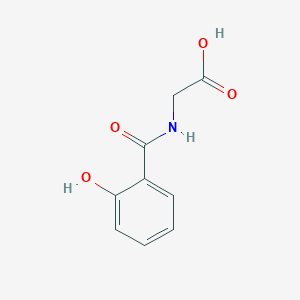
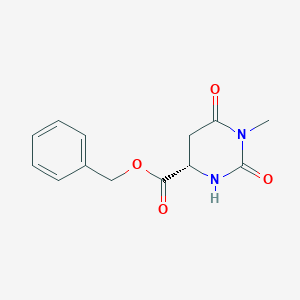

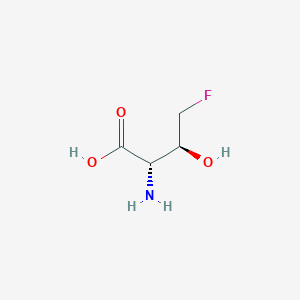

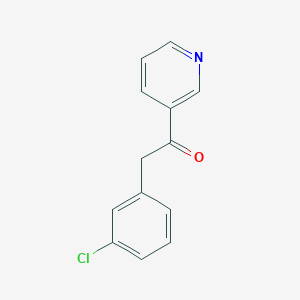


![3-[2-(3-Chlorophenyl)ethyl]-2-pyridinecarbonitrile](/img/structure/B18686.png)



